molecular formula C15H9BrClFN4 B1397815 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile CAS No. 917980-15-5

5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No. B1397815
M. Wt: 379.61 g/mol
InChI Key: LBAPTEXRVPLOEW-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole synthesis can be achieved starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . There are also other methods available for the synthesis of imidazole and its derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C19H17BrClFN4O3 . It has an average mass of 443.655 Da and a monoisotopic mass of 441.984344 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 100.1±0.3 cm3, and a polar surface area of 99 Å2 . It has a molar volume of 254.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Reactivity

One notable application of compounds related to 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile is in the synthesis of various chemical structures. For instance, the synthesis of thieno-extended purines involves benzyl-4-bromoimidazole-5-carbonitriles, highlighting the compound's utility in creating novel chemical structures like the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system (Hawkins, Iddon, & Longthorne, 1995). Similarly, the work on synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles showcases the compound's role in forming structures with potential biological activities (Bassyouni et al., 2012).

Structural Analysis and Compliance

The study on dihydrofuran carbonitrile derivatives, including 4-(4-bromophenyl)-5-(4-methoxybenzoyl)-2-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile, provides insights into the coordinated compliance of chloro-methyl and bromo-methyl exchange rule. The compounds' structures were elucidated using X-ray crystallographic data, and their global reactivity parameters were assessed (Rajni Swamy et al., 2020).

Drug-likedness and Molecular Docking Studies

Compounds in this category, like fluorinated heterocyclic compounds including derivatives of (E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole, have been synthesized and analyzed for their physicochemical properties, ADME, and pharmacokinetic properties. Their antimicrobial and anti-inflammatory activities were screened, and in silico molecular docking analysis was performed to study their drug-likedness (Binoy et al., 2021).

Safety And Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn while handling it . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClFN4/c1-22-7-20-15-12(22)4-8(6-19)14(13(15)18)21-11-3-2-9(16)5-10(11)17/h2-5,7,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPTEXRVPLOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129596
Record name 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile

CAS RN

917980-15-5
Record name 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917980-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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